N,N-dimethyl-2-oxopropanamide
Description
Significance and Research Trajectory of α-Ketoamides
The α-ketoamide functional group is a prominent feature in numerous natural products, pharmaceuticals, and drug candidates, establishing it as a "privileged structure" in medicinal chemistry. nih.gov Over the years, medicinal chemists have extensively utilized this motif to develop compounds aimed at a wide array of biological targets. nih.gov The significance of α-ketoamides stems from their dual capability: they can provide a specific conformational rigidity or flexibility to a molecule and form hydrogen bonds with biological targets, or they can act as electrophiles, reacting with catalytic residues like serine or cysteine in enzymes. nih.gov
The research trajectory for α-ketoamides highlights their advantages over similar functional groups. For instance, they exhibit greater chemical and metabolic stability compared to the highly reactive aldehydes. nih.gov They are also reported to have improved membrane permeability over α-ketoacids and enhanced stability against plasma esterases when compared to α-ketoesters. nih.gov This favorable profile has made them attractive components in the design of inhibitors for enzymes such as proteases and histone deacetylases. researchgate.netresearchgate.net The α-ketoamide moiety is integral to the structure of immunosuppressant natural products like FK-506 and rapamycin. nih.gov More recently, α-ketoamides have been investigated as broad-spectrum inhibitors of viral proteases, including those found in coronaviruses and enteroviruses, underscoring their ongoing importance in therapeutic research. nih.govacs.org
Structural Framework and Reactive Centers of N,N-dimethyl-2-oxopropanamide
The molecular structure of this compound (C₅H₉NO₂) is characterized by a propane (B168953) backbone featuring two key functional groups: a ketone at the second carbon (the α-position) and a tertiary amide. nih.govcymitquimica.com The amide nitrogen is substituted with two methyl groups. cymitquimica.com This specific arrangement of atoms creates two primary reactive centers within the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉NO₂ | nih.govhoweipharm.com |
| Molecular Weight | 115.13 g/mol | nih.gov |
| IUPAC Name | This compound | nih.govsigmaaldrich.com |
| CAS Number | 19432-30-5 | sigmaaldrich.comlookchem.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Density (Predicted) | 1.022 ± 0.06 g/cm³ | lookchem.com |
Overview of Current Research Landscape and Applications
The current research landscape for this compound primarily focuses on its application as a synthetic intermediate. It is utilized in the synthesis of more complex molecules, particularly heterocyclic compounds and labeled compounds for research purposes. cymitquimica.comthieme-connect.comgoogle.com
One notable application is in the preparation of isotopically labeled pyruvic acid. A patented method describes the synthesis of [1-¹³C]propanamide, N,N-dimethyl-2-oxo-, which is then hydrolyzed to produce [1-¹³C]pyruvic acid. google.com This highlights the compound's utility in creating specific, labeled molecules that are valuable tools in metabolic and biochemical studies.
Furthermore, research has demonstrated its use as a precursor in the synthesis of substituted 1,8-naphthyridine (B1210474) derivatives. For example, the related compound 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide is used to create a variety of 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides through reactions with aryl isocyanates. thieme-connect.com While not this compound itself, this research showcases the synthetic utility of the underlying N,N-dimethyl-α-ketoamide scaffold. The compound is generally considered a building block for producing pharmaceuticals and agrochemicals. cymitquimica.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Pyruvic acid |
| FK-506 |
| Rapamycin |
| 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide |
| 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides |
| [1-¹³C]propanamide, N,N-dimethyl-2-oxo- |
| [1-¹³C]pyruvic acid |
| Serine |
| Cysteine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)5(8)6(2)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKHZEVHQJZTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N,n Dimethyl 2 Oxopropanamide and Analogues
Classical and Contemporary Approaches to α-Ketoamide Synthesis
The synthesis of α-ketoamides, a core structural motif in N,N-dimethyl-2-oxopropanamide, has been a subject of extensive research, leading to a variety of synthetic protocols. These methods range from traditional condensation and dehydration reactions to modern metal-catalyzed approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Condensation Reactions for this compound Analogues
Condensation reactions represent a fundamental and widely employed strategy for the construction of α-ketoamide frameworks and their analogues. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol.
A notable example is the synthesis of 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide, a key intermediate. This compound is readily prepared by the treatment of ethyl 2-chloropyridine-3-carboxylate with the lithium enolate of N,N-dimethylacetamide. thieme-connect.comresearchgate.net This Claisen-type condensation effectively couples the pyridine (B92270) and amide fragments to generate the desired β-ketoamide structure.
Further illustrating the utility of condensation reactions, the synthesis of 3,5-dihydro-4H-pyrido[2,3-b] rsc.orgresearchgate.netdiazepin-4-ones is achieved through the reaction of 2,3-diaminopyridines with ethyl aroylacetates in xylene at elevated temperatures. acs.org This process involves an initial condensation to form an open-chain intermediate, which subsequently undergoes intramolecular cyclization. acs.org In some instances, these open intermediates, such as N-(3-aminopyridin-2-yl)-3-phenyl-3-oxopropanamide, can be isolated. acs.org
The reaction of 2-oxopropanoyl chloride, generated from pyruvic acid and α,α-dichloromethyl methyl ether, with primary amines provides another direct route to α-ketoamides. nih.gov This method was employed in the synthesis of a precursor to a conformationally restricted carbinolamine analogue, highlighting the adaptability of condensation strategies. nih.gov
| Reactants | Product | Reaction Type | Reference |
| Ethyl 2-chloropyridine-3-carboxylate, Lithium enolate of N,N-dimethylacetamide | 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide | Claisen-type Condensation | thieme-connect.comresearchgate.net |
| 2,3-Diaminopyridine, Ethyl benzoylacetate | N-(3-Aminopyridin-2-yl)-3-phenyl-3-oxopropanamide | Condensation | acs.org |
| 2-Oxopropanoyl chloride, Amine | α-Ketoamide intermediate | Acylation | nih.gov |
Dehydration Reactions in Analogous Amide Synthesis
Dehydration reactions are crucial in various synthetic sequences leading to amide-containing molecules. While often associated with the conversion of amides to nitriles, specific dehydration protocols can facilitate amide bond formation.
A one-pot dehydration-amidation protocol has been developed for the synthesis of peptide analogues. nih.gov In this procedure, exposure of a carboxylic acid containing a tertiary alcohol to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) serves to both dehydrate the alcohol and activate the carboxylate. This activation triggers cyclization to form an azlactone intermediate, which can then be opened by an amine to yield the desired amide product. nih.gov This tandem reaction demonstrates an efficient convergence of dehydration and amidation steps. nih.gov
The development of catalytic Appel-type reactions offers a highly efficient method for the dehydration of primary amides to nitriles, a related transformation. lboro.ac.uk These reactions can be accomplished in very short timeframes with low catalyst loadings, employing triphenylphosphine (B44618) oxide as a catalyst in the presence of oxalyl chloride and triethylamine. lboro.ac.uk The scope of this reaction is broad, encompassing aromatic, heteroaromatic, and aliphatic amides. lboro.ac.uk Similarly, palladium-catalyzed dehydration reactions can convert primary amides to nitriles, tolerating a wide array of functional groups. nih.gov
| Substrate | Reagents | Product Type | Key Feature | Reference |
| Carboxylic acid with tertiary alcohol | EDC·HCl, Amine | Amide | One-pot dehydration-amidation via azlactone | nih.gov |
| Primary amides | Oxalyl chloride, Triethylamine, Triphenylphosphine oxide (catalyst) | Nitrile | Catalytic Appel-type dehydration | lboro.ac.uk |
| Primary amides | Pd(OAc)₂, Selectfluor | Nitrile | Palladium-catalyzed dehydration | nih.gov |
Copper-Catalyzed Routes to Aliphatic α-Ketoamides
Copper-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of α-ketoamides, offering mild and efficient alternatives to classical methods. These reactions often utilize molecular oxygen from the air as a green oxidant.
One prominent strategy involves the copper-catalyzed aerobic oxidative amidation of α-substituted methyl ketones. rsc.org This method allows for the preparation of a variety of aliphatic α-ketoamides in high yields. rsc.org The selectivity of the reaction can be influenced by the presence of heterocyclic compounds like triazoles and imidazoles. rsc.org
Another effective approach is the one-pot, three-component reaction of methyl ketones, amines, and N-iodosuccinimide (NIS) catalyzed by copper. rsc.orgnih.gov This process proceeds smoothly at room temperature in the open air, with molecular oxygen functioning as both an oxidant and an oxygen source. rsc.orgnih.gov
Furthermore, a tandem copper-catalyzed multicomponent reaction has been developed for the direct synthesis of α-ketoamides from terminal alkynes and secondary amines, using water and dioxygen as the oxygen sources. nih.govresearchgate.net This reaction proceeds at room temperature without the need for ligands or additives and involves a sequence of hydroamination of the alkyne, hydration of a vinyl-copper complex, and subsequent oxidation. nih.govresearchgate.net Isotope labeling studies have shown that the oxygen atom of the α-keto group originates from O₂, while the oxygen atom of the amide group comes from H₂O. nih.gov
| Reactants | Catalyst System | Key Features | Yield Range | Reference |
| α-Substituted methyl ketones, Amines | Copper catalyst, O₂ | Aerobic oxidative amidation | 48–84% | rsc.org |
| Methyl ketones, Amines, NIS | Copper catalyst, O₂ (air) | One-pot, room temperature | Not specified | rsc.orgnih.gov |
| Terminal alkynes, Secondary amines | Copper catalyst, O₂, H₂O | Ligand- and additive-free tandem reaction | Up to 98% | nih.govresearchgate.net |
Synthesis of Key Precursors and Intermediates
The successful synthesis of complex molecules like this compound and its analogues relies heavily on the efficient preparation of key precursors and intermediates. This section details the synthesis of two such crucial building blocks.
Preparation of 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide
The compound 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide serves as a valuable precursor for the synthesis of more complex heterocyclic systems. A straightforward and effective method for its preparation has been developed. thieme-connect.comresearchgate.net
The synthesis involves the reaction of ethyl 2-chloropyridine-3-carboxylate with the lithium enolate of N,N-dimethylacetamide. thieme-connect.comthieme-connect.com The enolate is typically generated in situ by treating N,N-dimethylacetamide with a strong base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) in a solvent like tetrahydrofuran (B95107) (THF). thieme-connect.com The subsequent addition of the ethyl 2-chloropyridine-3-carboxylate to the enolate solution results in a condensation reaction to afford the desired product, 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide, in moderate yields. thieme-connect.com This intermediate can then be used in further reactions, for example, with aryl isocyanates in the presence of sodium hydride, to construct 1,8-naphthyridine-3-carboxamide derivatives. thieme-connect.comresearchgate.net
| Starting Material | Reagent | Key Intermediate | Application of Intermediate | Reference |
| Ethyl 2-chloropyridine-3-carboxylate | Lithium enolate of N,N-dimethylacetamide | 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide | Synthesis of 1,8-naphthyridine-3-carboxamides | thieme-connect.comresearchgate.netthieme-connect.com |
Generation of Dimethyl (Diazomethyl) Phosphonate from Related Oxopropyl Phosphonates
Dimethyl (diazomethyl)phosphonate is a highly useful reagent, particularly for the homologation of aldehydes to alkynes in what is known as the Seyferth-Gilbert homologation or the Bestmann-Ohira modification. researchgate.netorganic-chemistry.org Its generation from readily available oxopropyl phosphonates is a key step in its application.
The most common precursor for this transformation is dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Bestmann-Ohira reagent. organic-chemistry.orgorgsyn.org This reagent can be synthesized via a diazo-transfer reaction onto dimethyl (2-oxopropyl)phosphonate using a sulfonyl azide (B81097), such as 4-acetamidobenzenesulfonyl azide (p-ABSA). orgsyn.orgresearchgate.net
The generation of dimethyl (diazomethyl)phosphonate is achieved through the cleavage of the acetyl group from the Bestmann-Ohira reagent under mildly basic conditions, such as with potassium carbonate in methanol. researchgate.netorganic-chemistry.org This process can be performed in a one-pot sequence starting from dimethyl (2-oxopropyl)phosphonate, involving diazotransfer and subsequent methanolysis, followed by a simple extraction. researchgate.net The resulting dimethyl (diazomethyl)phosphonate can then be used in situ for subsequent reactions, such as the conversion of aldehydes to terminal alkynes. researchgate.netresearchgate.net
| Precursor | Reagents for Generation | Generated Reagent | Primary Use of Reagent | Reference |
| Dimethyl (2-oxopropyl)phosphonate | 4-Acetamidobenzenesulfonyl azide, Base | Dimethyl (1-diazo-2-oxopropyl)phosphonate | Precursor to Dimethyl (diazomethyl)phosphonate | orgsyn.orgresearchgate.net |
| Dimethyl (1-diazo-2-oxopropyl)phosphonate | Base (e.g., K₂CO₃), Methanol | Dimethyl (diazomethyl)phosphonate | Homologation of aldehydes to alkynes | researchgate.netorganic-chemistry.org |
Green Chemistry Principles in Related Oxopropanamide Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of oxopropanamide derivatives to minimize environmental impact and enhance efficiency. nih.govacs.org These principles include waste reduction, the use of safer solvents, and energy efficiency. acs.org A key area of development is the use of alternative energy sources and solvent-free reaction conditions to drive chemical transformations. mdpi.com
A notable green chemistry approach for the synthesis of Schiff base complexes involving oxopropanamide structures is the use of high-energy ball milling. arabjchem.orguokerbala.edu.iq This mechanochemical method offers an eco-friendly alternative to traditional solvent-based refluxing techniques by proceeding in a solvent-free environment, which significantly reduces the generation of hazardous waste. arabjchem.orgnih.gov
The synthesis of Schiff base solid chelates, such as those derived from 3-(2-hydroxybenzylidene)-N-(benzothiazol-2-yl)hydrazine-3-oxopropanamide (H₂BT), demonstrates the effectiveness of this technique. arabjchem.orgresearchgate.net Ball milling enhances the contact between solid reactants, leading to more complete reactions, shorter reaction times (e.g., 20 minutes), and high yields, often around 98%. arabjchem.org This method not only aligns with sustainability goals by minimizing the use of dangerous chemicals and reducing energy consumption but also proves to be more productive than conventional methods. arabjchem.orgnih.gov The resulting Schiff base complexes, which incorporate an oxopropanamide moiety, show enhanced binding efficiency and selectivity towards transition metal ions like Ni²⁺, Co²⁺, and Cu²⁺. arabjchem.orgresearchgate.netdntb.gov.ua
| Entry | Reactants | Method | Time | Yield (%) |
|---|---|---|---|---|
| 1 | 4-fluoroaniline + salicylaldehyde | Reflux | 2 h | 72 |
| Ball Milling | 5 min | 92 | ||
| 2 | 4-fluoroaniline + 2-hydroxy-1-naphthaldehyde | Reflux | 3 h | 65 |
| Ball Milling | 10 min | 85 |
Synthetic Utility in Complex Molecule Construction
Analogues of this compound serve as valuable building blocks in the synthesis of more complex molecules, particularly heterocyclic compounds with significant medicinal and pharmacological applications.
An important synthetic application is the use of N,N-dimethyl-3-oxopropanamide derivatives in the construction of the naphthyridine scaffold, a core structure in many biologically active compounds. thieme-connect.comderpharmachemica.com For instance, a facile and efficient method has been developed for the synthesis of 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides. thieme-connect.comthieme-connect.com
This procedure utilizes 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide as a key starting material. thieme-connect.comthieme-connect.comresearchgate.net This starting material is readily prepared by the reaction of ethyl 2-chloropyridine-3-carboxylate with the lithium enolate of N,N-dimethylacetamide. thieme-connect.comthieme-connect.com The subsequent reaction of this oxopropanamide analogue with various aryl isocyanates in the presence of sodium hydride initiates a tandem reaction. This sequence involves the formation of a dianion intermediate, followed by an intramolecular substitution, which, after aqueous workup, yields the desired 1,8-naphthyridine-3-carboxamide derivatives in moderate yields. thieme-connect.com This method provides a direct route to a class of heterocycles that would otherwise be difficult to synthesize. thieme-connect.comderpharmachemica.com
| Entry | Aryl Isocyanate (Ar-NCO) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl isocyanate | 1-Phenyl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | 55 |
| 2 | 4-Methylphenyl isocyanate | 4-Hydroxy-N,N-dimethyl-1-(4-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | 52 |
| 3 | 4-Methoxyphenyl isocyanate | 4-Hydroxy-1-(4-methoxyphenyl)-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | 48 |
| 4 | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | 58 |
| 5 | 1-Naphthyl isocyanate | 4-Hydroxy-N,N-dimethyl-1-(1-naphthyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | 45 |
Elucidating Chemical Reactivity and Reaction Mechanisms
Fundamental Reaction Pathways of N,N-dimethyl-2-oxopropanamide
The dual carbonyl system in this compound makes it a versatile substrate for various fundamental organic reactions. Its reactivity is centered on the electrophilic nature of the ketone and amide carbonyl carbons.
This compound can participate in condensation reactions with compounds containing an active methylene (B1212753) group. This type of reaction, known as the Knoevenagel condensation, involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org For this compound, the ketonic carbonyl is the more electrophilic site and is thus the primary target for nucleophilic attack.
Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups (Z), are sufficiently acidic to be deprotonated by a mild base, forming a stable enolate ion. wikipedia.org This enolate then acts as the nucleophile.
General Mechanism of Knoevenagel Condensation:
Deprotonation: A weak base removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).
Nucleophilic Addition: The carbanion attacks the electrophilic ketonic carbonyl carbon of this compound.
Dehydration: The resulting aldol-type intermediate is dehydrated to yield the final α,β-unsaturated product.
While specific studies on this compound are not extensively detailed, the reactions of analogous N,N-dimethylamides with active methylene compounds have been reported. For instance, N,N-dimethylbenzamide diethylmercaptole reacts with active methylene compounds like malononitrile (B47326) to give the corresponding α-dimethylaminobenzylidene derivatives. researchgate.net This demonstrates the susceptibility of related structures to reactions with stabilized carbanions.
Table 1: Examples of Active Methylene Compounds for Condensation Reactions This table is illustrative of potential reactants based on the principles of the Knoevenagel condensation.
| Active Methylene Compound | Formula | Electron-Withdrawing Groups (Z) |
| Diethyl malonate | CH₂(COOEt)₂ | Ester (-COOEt) |
| Malononitrile | CH₂(CN)₂ | Nitrile (-CN) |
| Ethyl acetoacetate | CH₃COCH₂COOEt | Ketone (-COCH₃), Ester (-COOEt) |
| Cyanoacetic acid | NCCH₂COOH | Nitrile (-CN), Carboxylic Acid (-COOH) |
The reaction of α-keto amides with sulfur nucleophiles can proceed via several pathways, depending on the specific structure of the amide and the nature of the sulfide. Direct α-sulfidation of tertiary amides can be achieved under electrophilic amide activation conditions, leading to the formation of α-sulfide amides. acs.org
In the context of this compound, the presence of the ketone functional group offers an additional reactive site. More relevant are the reactions of its halo-substituted derivatives (see Section 3.3). However, the synthesis of α-keto thioamides from related structures using elemental sulfur is a known transformation. rwth-aachen.deorganic-chemistry.org For example, a method for synthesizing N,N-disubstituted α-keto thioamides involves the cleavage of a C=C bond in enaminones in the presence of elemental sulfur. organic-chemistry.org This suggests that the α-keto amide moiety is stable to and can be formed under conditions involving elemental sulfur.
Thiols (R-SH) are excellent nucleophiles and readily react with electrophilic carbons. libretexts.orgyoutube.comyoutube.com The reaction of a thiolate anion with an appropriate electrophile, such as an alkyl halide, is a standard method for preparing sulfides (R-S-R'). khanacademy.org In reactions with α-keto amides, the primary site of attack would depend on the reaction conditions and whether other electrophilic centers, such as a halogenated α-carbon, are present.
Carbene Chemistry Derived from N,N-Disubstituted-2-oxopropanamides
The generation of carbenes from α-diazocarbonyl compounds is a cornerstone of modern synthetic chemistry. An α-diazo derivative of an N,N-disubstituted-2-oxopropanamide is a precursor to a highly reactive α-keto carbene. This intermediate can undergo several characteristic reactions, most notably the Wolff rearrangement.
The Wolff rearrangement involves the conversion of an α-diazocarbonyl compound into a ketene (B1206846) through the loss of dinitrogen, accompanied by a 1,2-rearrangement. wikipedia.org This transformation can be induced thermally, photochemically, or through transition metal catalysis. wikipedia.orglibretexts.org The mechanism can be concerted or proceed stepwise through a carbene intermediate. organic-chemistry.org
For a hypothetical 3-diazo-N,N-dimethyl-2-oxopropanamide, the loss of N₂ would generate an α-oxo carbene. This carbene would then rearrange, with the methyl group migrating to the carbene carbon, to form a ketene intermediate. This ketene is a valuable synthetic intermediate that can be trapped by various nucleophiles. chem-station.com
While not a direct product of the Wolff rearrangement, the formation of heterocyclic structures like 3-pyrrol-2-ones can be envisioned through other reaction pathways involving carbene intermediates derived from related N,N-disubstituted amides. Intramolecular C-H insertion is a characteristic reaction of carbenes. If the N-substituents on the amide contain abstractable C-H bonds, an intramolecular cyclization could occur. For example, carbenes derived from 2-diazo-2-sulfamoylacetamides have been shown to undergo intramolecular C-H insertion reactions to form cyclic products.
The formation of 2-butynamides is not a direct outcome of the Wolff rearrangement of a carbene derived from this compound. As described previously, the Wolff rearrangement of the corresponding α-diazo ketone leads to the formation of a ketene. wikipedia.orgorganic-chemistry.orgchem-station.com This ketene intermediate readily reacts with nucleophiles like water, alcohols, or amines to produce carboxylic acid derivatives. wikipedia.org For example, trapping the ketene with an amine would result in the formation of a β-keto amide, representing a one-carbon homologation of the original acid derivative (a process known as the Arndt-Eistert synthesis). wikipedia.orgchem-station.com The formation of an ynamide (an alkyne with a nitrogen atom attached to one of the sp-hybridized carbons) would require a different rearrangement pathway or a different starting material.
Reactivity of Halo-Substituted 2-Oxopropanamides
The introduction of a halogen atom at the 3-position (the α-carbon relative to the ketone) of an N,N-disubstituted-2-oxopropanamide significantly enhances its reactivity. These 3-halo-2-oxopropanamides are potent bifunctional electrophiles, with reactive sites at the ketonic carbonyl carbon and the halogen-bearing carbon. arkat-usa.org
The reactivity of α-haloketones is amplified by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon. nih.gov This makes the α-carbon highly susceptible to nucleophilic substitution (SN2) reactions. nih.gov
Studies on 3-halopyruvamides show they are very reactive bielectrophiles that readily engage with various S- and N-nucleophiles. arkat-usa.org The reaction typically occurs via nucleophilic attack at the carbon bearing the halogen, displacing the halide ion. arkat-usa.org
Table 2: Reactions of 3-Halo-2-oxopropanamides with Nucleophiles
| Nucleophile Type | Example Nucleophile | Product Type | Reference |
| N-nucleophile | 2-aminopyridine | Imidazo[1,2-a]pyridine | arkat-usa.org |
| S-nucleophile | 2-pyrimidinethiol | 3-(2-pyrimidinylsulfanyl)propanamide | arkat-usa.org |
| N,S-binucleophile | Thioamides, Thioureas | Thiazoles, 2-imino-thiazolidines | arkat-usa.org |
For example, the reaction of 3-bromo-3-(4-chlorophenyl)-2-oxopropanamide with 2-pyrimidinethiol in refluxing acetonitrile (B52724) results in the substitution of the bromine atom by the sulfur nucleophile, forming an acyclic intermediate which can then cyclize. arkat-usa.org Similarly, reactions with various binucleophiles lead to the formation of important heterocyclic systems like thiazoles and imidazothiazoles. arkat-usa.org This high reactivity makes halo-substituted 2-oxopropanamides valuable starting materials for the synthesis of diverse heterocyclic compounds. arkat-usa.orgnih.gov
Based on the conducted research, it is not possible to provide a detailed, scientifically accurate article on "this compound" that strictly adheres to the requested outline. The available search results lack specific information regarding the chemical reactivity, reaction mechanisms, coordination chemistry, and kinetic aspects of this particular compound.
The search results provide general information on related topics such as:
The synthesis of various nitrogen and sulfur-containing heterocycles, without mentioning this compound as a precursor. researchgate.netnih.govmdpi.com
The role of generic α-keto amides as precursors to some heterocyclic systems, but without specific examples for the target molecule. rsc.orgrsc.org
General principles of coordination chemistry and the catalytic applications of various other metal-ligand complexes. nih.govmdpi.comrsc.orgnih.gov
Crucially, no specific studies, data, or detailed research findings were found for the following required sections:
Kinetic and Thermodynamic Aspects of Reactivity
Hydration Kinetics of Pyruvamide (B1210208) Analoguesincluding this compound.
Without specific scientific literature detailing these aspects of this compound, generating a thorough and accurate article for the provided outline is not feasible.
Advanced Spectroscopic and Structural Characterization
Spectroscopic Analysis of N,N-dimethyl-2-oxopropanamide and its Derivatives
The structural features of this compound, an α-ketoamide, are elucidated through various spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals.
A singlet corresponding to the three protons of the acetyl methyl group (CH₃-C=O). This signal would appear in the downfield region typical for methyl ketones.
Signals for the six protons of the N,N-dimethyl group. Due to the restricted rotation around the amide C-N bond, a common feature in N,N-disubstituted amides, these two methyl groups are chemically non-equivalent. This non-equivalence results in two separate singlets. For the related compound N,N-Dimethylpropionamide, these two methyl signals appear at approximately 2.95 ppm and 3.01 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to exhibit four distinct resonances corresponding to the different carbon environments in the molecule.
A signal for the methyl carbon of the acetyl group.
Two distinct signals for the two N-methyl carbons, again due to the hindered rotation of the C-N amide bond.
A signal for the amide carbonyl carbon (C=O), which is typically found significantly downfield.
A signal for the ketone carbonyl carbon (C=O), which is also located in the highly deshielded region of the spectrum.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for the functional groups present.
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity |
|---|---|---|---|
| Acetyl CH₃ | ~2.2 - 2.5 | ~25 - 35 | Singlet (s) |
| N-CH₃ (A) | ~2.9 - 3.1 | ~35 - 38 | Singlet (s) |
| N-CH₃ (B) | ~3.0 - 3.2 | ~38 - 41 | Singlet (s) |
| Ketone C=O | - | ~190 - 205 | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The key feature of this molecule is the presence of two carbonyl groups: a ketone and a tertiary amide.
Carbonyl (C=O) Stretching: The spectrum is expected to be dominated by strong absorption bands in the carbonyl region (1650-1800 cm⁻¹).
The ketone C=O stretch typically appears around 1715 cm⁻¹.
The tertiary amide C=O stretch (Amide I band) is generally observed at a lower wavenumber, typically around 1650 cm⁻¹, due to the resonance effect of the nitrogen lone pair. pg.edu.pl The presence of the adjacent electrophilic keto group may slightly shift these values. Studies on related α-keto acids have shown complex vibrational spectra in this region. nih.govacs.org
C-N Stretching: A C-N stretching vibration is expected in the range of 1100-1300 cm⁻¹.
C-H Bending and Stretching: Absorptions corresponding to the C-H bonds of the methyl groups will be present in their typical regions (~2850-3000 cm⁻¹ for stretching and ~1375-1450 cm⁻¹ for bending).
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium |
| C=O (Ketone) | Stretching | ~1715 | Strong |
| C=O (Amide I) | Stretching | ~1650 | Strong |
| C-H (Alkyl) | Bending | 1375 - 1450 | Medium |
Mass spectrometry (MS) provides information about the molecular weight and structural details through fragmentation analysis. The molecular formula of this compound is C₅H₉NO₂, corresponding to a molecular weight of approximately 115.13 g/mol . nih.govchemchart.com The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z of 115.
The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for α-keto amides include cleavage of the bonds adjacent to the carbonyl groups.
α-Cleavage: Cleavage of the C-C bond between the two carbonyl groups is a likely pathway. This can lead to two primary acylium ions:
[CH₃CO]⁺: An acetyl cation with an m/z of 43.
[(CH₃)₂NCO]⁺: A dimethylcarbamoyl cation with an m/z of 72. This is often a stable and prominent fragment in N,N-dimethyl amides.
N-CO Cleavage: A common fragmentation pathway for amides is the cleavage of the amide bond, which would result in the loss of a neutral dimethylamine radical and the formation of an acylium ion at m/z 71. nih.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Origin |
|---|---|---|---|
| 115 | Molecular Ion | [C₅H₉NO₂]⁺ | Ionization of parent molecule |
| 72 | Dimethylcarbamoyl cation | [(CH₃)₂NCO]⁺ | Cleavage between carbonyls |
| 71 | Pyruvoyl cation | [CH₃COCO]⁺ | N-CO bond cleavage |
| 44 | Dimethylamino cation | [(CH₃)₂N]⁺ | Cleavage of amide C-N bond |
UV-Visible spectroscopy measures the electronic transitions within a molecule. This compound contains two carbonyl groups, which act as chromophores. The presence of an α-dicarbonyl system is expected to give rise to two main types of electronic transitions:
n→π* transitions: These are typically weak absorptions occurring at longer wavelengths (in the near-UV region). The lone pair electrons on the oxygen atoms are excited to an anti-bonding π* orbital.
π→π* transitions: These are much stronger absorptions that occur at shorter wavelengths (in the far-UV region). They involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital.
Conjugation between the two adjacent carbonyl groups influences the energy of these transitions compared to isolated carbonyls.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The ground state of this compound is a diamagnetic molecule with all electrons paired. Therefore, it is ESR-inactive and would not produce a spectrum under normal conditions. This technique would only become relevant if the compound were to be converted into a radical anion or cation through chemical or electrochemical means for specific research purposes.
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While specific crystal structure data for this compound is not widely available, studies on the α-ketoamide moiety provide insights into its likely conformation. nih.gov The α-ketoamide functional group generally prefers a planar geometry to maximize π-orbital overlap. To minimize the steric and electronic repulsion between the lone pairs of the two adjacent carbonyl oxygen atoms, the moiety typically adopts an s-trans conformation, where the two carbonyl groups are oriented 180° relative to each other. acs.org A crystal structure would confirm this preferred conformation, as well as provide precise bond lengths, bond angles, and details of intermolecular interactions in the solid state.
Conformational Analysis Studies
The α-Keto Amide Moiety: A Preference for Planarity
Experimental and computational studies on molecules containing the α-keto amide functional group have revealed a general preference for a planar conformation where the nitrogen atom and both carbonyl groups lie in the same plane. nih.gov This planarity is a consequence of the delocalization of electrons across the O=C-C=O system. Within this planar arrangement, the two carbonyl groups predominantly adopt a trans disposition relative to each other. This trans conformation is favored due to the minimization of steric hindrance and electrostatic repulsion between the two oxygen atoms. nih.gov
For the amide bond within the α-keto amide structure, a trans geometry is generally preferred, particularly when the nitrogen atom is monosubstituted with a small alkyl group. nih.gov In the case of this compound, the presence of two methyl groups on the nitrogen could introduce some steric strain, potentially leading to slight deviations from absolute planarity. Computational studies on related α-keto amides suggest that bulky substituents on the nitrogen or the distal carbonyl group can induce a twisted conformation, with the dihedral angle between the two carbonyls deviating from a perfect 180°. nih.gov
The N,N-Dimethylamide Unit: Rotational Barrier and Conformational Isomers
The rotation around the C(O)-N bond in N,N-dimethylamides has been extensively studied using dynamic nuclear magnetic resonance (NMR) spectroscopy. Due to the partial double bond character of the C-N bond, arising from resonance delocalization of the nitrogen lone pair with the carbonyl group, rotation around this bond is restricted. This restriction gives rise to two distinct rotational isomers, often referred to as cis and trans conformers, based on the orientation of the methyl groups relative to the carbonyl oxygen.
In the case of N,N-dimethylacetamide, a structurally related but simpler amide, temperature-dependent NMR studies have been employed to determine the energy barrier for this rotation. montana.eduresearchgate.net At low temperatures, the rate of rotation is slow on the NMR timescale, and separate signals for the two non-equivalent methyl groups are observed. As the temperature increases, the rate of rotation increases, leading to broadening of the signals and their eventual coalescence into a single, time-averaged signal at higher temperatures.
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations on N,N-dimethyl-2-oxopropanamide and Related Systems
Quantum mechanical calculations are fundamental to modern chemistry, enabling the prediction of molecular structures, energies, and a wide array of properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
DFT calculations can be employed to determine various electronic properties of this compound, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.
While specific DFT studies on this compound are not extensively documented in the literature, research on related N,N-dimethylamides provides a framework for understanding its electronic characteristics. For example, DFT calculations on N,N-dimethylacetamide have been used to analyze its resonance stabilization and the degree of pyramidalization at the nitrogen atom. Such studies reveal how the electronic environment of the amide group influences its chemical behavior.
A hypothetical DFT study on this compound would likely focus on the interplay between the two carbonyl groups and the dimethylamino group. The calculated properties would provide insights into the molecule's electrophilic and nucleophilic sites, which is valuable for predicting its behavior in chemical reactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature data for this compound is not available.
The three-dimensional structure of a molecule, or its conformation, plays a significant role in its physical and chemical properties. Computational conformational analysis is a technique used to identify the stable conformations of a molecule and to determine their relative energies. This is particularly important for flexible molecules like this compound, which can adopt various spatial arrangements due to rotation around its single bonds.
By systematically rotating the bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. These calculations can be performed using various computational methods, including molecular mechanics and quantum mechanics.
For this compound, key conformational features would include the relative orientation of the two carbonyl groups and the geometry around the amide bond. The planarity of the amide group is a critical factor, as is the rotational barrier around the C-N bond. Computational studies on similar molecules, such as N,N-dimethylfluoroacetamide, have utilized techniques like solvation theory and DFT to analyze the populations of different rotamers in various solvents.
A computational conformational analysis of this compound would provide valuable information about its preferred shape in different environments, which in turn would influence its reactivity and interactions with other molecules.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can gain a detailed understanding of how a reaction proceeds.
Palladium(II) complexes are versatile catalysts used in a wide range of organic transformations. While specific computational studies on palladium(II)-catalyzed reactions of this compound were not found, the closely related compound N,N-dimethyl acrylamide (B121943) is a known substrate in such reactions. Computational studies on these reactions provide a model for understanding the potential reactivity of this compound.
For example, the palladium-catalyzed hydroamination of alkenes, including acrylamides, is a significant reaction for the formation of carbon-nitrogen bonds. Computational studies, often using DFT, can be used to model the catalytic cycle. This typically involves several key steps:
Coordination: The N,N-dimethyl acrylamide and the amine reactant coordinate to the palladium(II) center.
Migratory Insertion: The coordinated amine attacks the double bond of the acrylamide.
Protonolysis or Reductive Elimination: The product is released from the catalyst, regenerating the active catalytic species.
By calculating the energy barriers for each step, the rate-determining step of the reaction can be identified. Furthermore, these calculations can shed light on the role of ligands, solvents, and other reaction conditions in influencing the reaction's efficiency and selectivity. Computational studies on the palladium-catalyzed hydroamination of other activated olefins have shown that the mechanism can be complex, with subtle electronic and steric factors playing a crucial role.
Molecular Modeling and Docking in Biological Contexts
Molecular modeling and docking are computational techniques used to study the interactions between small molecules and biological macromolecules, such as proteins. These methods are widely used in drug discovery to predict how a potential drug molecule might bind to its target protein.
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis (programmed cell death) and is an important target for cancer therapy. Overexpression of Bcl-2 can lead to the survival of cancer cells, and therefore, small molecules that inhibit Bcl-2 are of great interest as potential anti-cancer drugs.
Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, a small molecule like a derivative of this compound) when bound to a receptor (the Bcl-2 protein) to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose.
While there are no specific studies on the docking of this compound to the Bcl-2 receptor, the general principles of molecular docking can be applied to hypothesize its potential as a Bcl-2 inhibitor. The pyruvamide (B1210208) moiety present in this compound could potentially form hydrogen bonds and other favorable interactions with the amino acid residues in the binding pocket of Bcl-2.
Molecular dynamics (MD) simulations can further refine the docked poses and provide a more detailed picture of the binding interactions and the stability of the ligand-protein complex over time. These simulations can also be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than the scores from docking alone.
Table 2: Key Amino Acid Residues in the Bcl-2 Binding Pocket and Their Potential Interactions
| Residue | Type of Interaction | Potential Role in Binding |
| Arg100 | Hydrogen Bonding, Electrostatic | Can interact with carbonyl oxygen atoms. |
| Asp104 | Hydrogen Bonding, Electrostatic | Can interact with polar groups on the ligand. |
| Phe101 | Hydrophobic | Can form van der Waals interactions with nonpolar parts of the ligand. |
| Val122 | Hydrophobic | Contributes to the hydrophobic pocket that accommodates the ligand. |
Note: This table lists some of the key residues in the binding groove of Bcl-2 that are known to be important for ligand binding and is for illustrative purposes.
Structure-Activity Relationship (SAR) Derivations
A thorough review of published scientific literature reveals a lack of specific studies on the structure-activity relationship of this compound derivatives. While the α-ketoamide moiety is a known pharmacophore present in various biologically active compounds, research has not been specifically directed towards the systematic exploration of derivatives of this compound and the corresponding impact on their biological activity.
Consequently, no data tables or detailed research findings on the SAR of this compound derivatives can be presented.
Exploration of Biological Activities
Enzyme Inhibition Studies by Analogues
Investigations into the enzymatic inhibition properties of analogues of this compound have revealed potential mechanisms for their therapeutic effects. A notable example is N,N-diethyl-2-oxopropanamide (DEOPA), which has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net This inhibition is achieved by suppressing the degradation of IκB-α, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus. nih.gov The inhibition of NF-κB, a key regulator of the inflammatory response, underscores the anti-inflammatory potential of this compound class.
While direct enzyme inhibition studies on this compound are not extensively documented in publicly available research, the activity of its diethyl analogue provides a strong rationale for similar investigations.
Protein-Ligand Interaction Investigations
Specific protein-ligand interaction studies for this compound are not widely reported in the scientific literature. However, the known inhibitory action of its analogue, DEOPA, on the NF-κB pathway implies a direct or indirect interaction with components of this signaling cascade. The suppression of IκB-α degradation and prevention of p65 nuclear translocation suggest that DEOPA may interact with upstream kinases or other regulatory proteins within the NF-κB pathway. nih.govresearchgate.net Further computational and experimental studies would be necessary to elucidate the precise binding modes and molecular targets of this compound and its analogues.
Anticancer Potential and Cytotoxicity Evaluations
| Compound Analogue | Cell Line | IC50 Value | Reference |
| Compound 9 | HepG2 | 1.38 µM | nih.gov |
| Compound 10 | HepG2 | > 3.21 µM | nih.gov |
| Compound 11 | HepG2 | > 3.21 µM | nih.gov |
This table presents cytotoxicity data for trimethoxyphenyl-based analogues, which are structurally distinct from this compound but provide context for the potential anticancer research avenues for related small molecules.
Further screening of this compound and its direct derivatives against a panel of cancer cell lines is warranted to determine its potential as an anticancer agent.
Anti-inflammatory Properties
The anti-inflammatory properties of N,N-diethyl-2-oxopropanamide (DEOPA), an analogue of this compound, have been more extensively studied. DEOPA has demonstrated robust anti-inflammatory effects in various models. nih.govresearchgate.net Its primary mechanism of action is the inhibition of the NF-κB pathway, a critical mediator of inflammation. nih.gov
Specifically, DEOPA has been shown to markedly suppress the production of pro-inflammatory mediators, including nitrite, and various cytokines and chemokines in microglia, neutrophils, and endothelial cells. nih.gov This suppression is a direct result of its ability to inhibit NF-κB activity. nih.gov The anti-inflammatory effects of DEOPA suggest that it and potentially this compound could be valuable in targeting inflammation-related diseases. nih.gov
Key Anti-inflammatory Effects of DEOPA
| Effect | Cell Types | Mechanism |
|---|---|---|
| Suppression of nitrite production | Microglia, neutrophils, endothelial cells | Inhibition of NF-κB activity |
Antimicrobial Activity
Direct studies on the antimicrobial activity of this compound are limited in the available scientific literature. However, research into related compounds provides some context. For example, 2-(N,N-diethylamino)-diazenolate-2-oxide (DEA-NONOate), a diethylamine-containing compound, has shown antibacterial effects against Escherichia coli. nih.gov At a concentration of 65 mM, DEA-NONOate was able to inhibit the growth of E. coli with an efficacy comparable to the antibiotic ciprofloxacin. nih.gov
It is important to note that the structural differences between DEA-NONOate and this compound are significant, and therefore, these findings are not directly transferable. Dedicated antimicrobial screening of this compound against a range of bacterial and fungal pathogens is necessary to determine its intrinsic antimicrobial potential.
Antioxidant Activity
There is a lack of specific studies evaluating the direct antioxidant activity of this compound. However, its analogue, N,N-diethyl-2-oxopropanamide (DEOPA), was developed as a derivative of ethyl pyruvate, a compound known for its anti-oxidative functions. nih.gov While the primary focus of DEOPA research has been on its anti-inflammatory and neuroprotective effects, its origin suggests that it may possess antioxidant properties.
General antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assay, and ferric reducing antioxidant power (FRAP) assay, would be required to systematically evaluate the antioxidant capacity of this compound. nih.govnih.govmdpi.com
The Multifaceted Role of this compound in Medicinal Chemistry and Drug Discovery
A comprehensive examination of the chemical compound this compound reveals its emerging significance in the landscape of medicinal chemistry and biological research. This article delves into the specific applications of this compound, focusing on its interactions with DNA, its utility as a synthetic intermediate, its evaluation against cancer cell lines, its influence on biological pathways, and its role in computational drug design.
Environmental Fate and Implications
Formation as Disinfection Byproducts in Water Treatment
Disinfection byproducts (DBPs) are chemical compounds formed during water disinfection processes when disinfectants like ozone react with natural organic matter present in the water. While hundreds of DBPs have been identified, and many are regulated due to potential health concerns, specific information regarding N,N-dimethyl-2-oxopropanamide as a DBP is not available in the reviewed scientific literature.
There are no available scientific studies or reports that document the detection of 2-oxopropanamide or its N,N-dimethyl derivative in water samples following ozonation processes. The existing body of research on ozonation byproducts does not list this specific compound among those identified in treated water.
The specific chemical pathways that could lead to the formation of this compound in aqueous environments during ozonation have not been elucidated in the scientific literature. While general mechanisms for the formation of other nitrogenous disinfection byproducts from the reaction of ozone with amino acids and other organic nitrogen compounds are known, these cannot be specifically extrapolated to the formation of this compound without dedicated research.
Potential Environmental Significance
Due to the absence of data on its presence in the environment as a disinfection byproduct, there is no information available to assess the potential environmental significance of this compound. Research into the environmental risks of disinfection byproducts has focused on regulated compounds and other frequently detected, more toxicologically significant byproducts. There is currently no basis to evaluate the potential impact of this compound on aquatic ecosystems or its persistence and fate in the environment.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes
The synthesis of α-ketoamides, including N,N-dimethyl-2-oxopropanamide, is a topic of considerable interest in organic chemistry due to their presence in numerous biologically active molecules. researchgate.netnih.gov Current synthetic strategies often involve methods such as the C(2)-oxidation of amide precursors, amidation via C(1)–N bond formation, construction of the C(1)–C(2) σ-bond, and palladium-catalyzed double-carbonylative amination reactions. researchgate.netnih.govacs.org
Future research could focus on developing more efficient, sustainable, and atom-economical synthetic routes to this compound. Areas ripe for exploration include:
Catalytic Systems: The use of copper-catalyzed aerobic oxidative coupling reactions has shown promise for the synthesis of α-ketoamides from readily available starting materials like aryl acetaldehydes and anilines. chemrxiv.orgchemrxiv.org Investigating novel copper-based or other transition-metal catalysts could lead to milder reaction conditions and improved yields for the synthesis of this compound.
Flow Chemistry: Implementing continuous flow synthesis methodologies could offer advantages in terms of safety, scalability, and product purity. The precise control over reaction parameters in flow reactors could minimize the formation of byproducts.
Biocatalysis: The use of enzymes to catalyze the formation of the α-ketoamide functionality presents a green and highly selective alternative to traditional chemical methods. Exploring enzymatic pathways could lead to the development of environmentally benign synthetic processes.
A comparative analysis of potential synthetic strategies is presented in the table below.
| Synthetic Approach | Potential Advantages | Research Focus |
| Advanced Catalysis | High efficiency, broad substrate scope. chemrxiv.orgchemrxiv.org | Development of novel, recyclable catalysts (e.g., copper, palladium). chemrxiv.orgnih.gov |
| Flow Chemistry | Enhanced safety, scalability, and purity. | Optimization of reactor design and reaction conditions. |
| Biocatalysis | High selectivity, environmentally friendly. | Identification and engineering of suitable enzymes. |
Advanced Mechanistic Investigations
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity. While general mechanisms for α-ketoamide formation have been proposed, detailed investigations into the specific pathways involving this compound are lacking. chemrxiv.orgnih.gov
Future mechanistic studies could employ a combination of experimental and computational techniques to elucidate:
Reaction Intermediates: The isolation and characterization of transient intermediates, such as imidoylpalladium(II) complexes and α-ketoimine amides in palladium-catalyzed reactions, can provide direct evidence for proposed mechanisms. nih.gov
Kinetic Studies: Detailed kinetic analysis of synthetic reactions can help to determine rate-limiting steps and provide insights into the role of catalysts and reagents.
Isotope Labeling: The use of isotopically labeled starting materials can trace the fate of atoms throughout a reaction, confirming bond-forming and bond-breaking events. For instance, deuterium-labeling studies have been used to investigate the mechanism of α-keto-β-amino acid formation. ethz.ch
Expansion of Biological Activity Profiling
The α-ketoamide motif is a recognized pharmacophore present in a variety of biologically active compounds, including inhibitors of proteases and modulators of protein aggregation. nih.govnih.govacs.org While the broader class of α-ketoamides has been investigated for various therapeutic applications, the specific biological activity profile of this compound remains largely unexplored.
A systematic expansion of its biological screening could uncover novel therapeutic potential. Key areas for investigation include:
Enzyme Inhibition Assays: Given the electrophilic nature of the α-keto group, this compound and its derivatives should be screened against a wide range of enzymes, particularly proteases such as those from viruses (e.g., Dengue virus, coronaviruses) and those involved in cancer progression. nih.govresearchgate.net
Antimicrobial Activity: The compound should be tested against a panel of pathogenic bacteria and fungi to assess its potential as an antimicrobial agent.
Neurological Activity: Inspired by studies on other α-ketoamides that modulate protein aggregation in Alzheimer's disease, investigating the effect of this compound on the aggregation of amyloid-beta and tau proteins would be a valuable pursuit. nih.gov
| Target Class | Rationale | Potential Therapeutic Area |
| Viral Proteases | α-ketoamides are known inhibitors of cysteine and serine proteases. acs.orgresearchgate.net | Antiviral (e.g., COVID-19, Dengue fever). nih.govnih.gov |
| Cancer-related Enzymes | Potential to inhibit enzymes crucial for tumor growth and metastasis. | Oncology. |
| Protein Aggregation | Potential to interfere with the formation of neurotoxic protein aggregates. nih.gov | Neurodegenerative diseases (e.g., Alzheimer's). nih.gov |
| Microbial Enzymes | Broad-spectrum enzyme inhibition could lead to antimicrobial effects. | Infectious diseases. |
Integration of Multiscale Computational Approaches
In silico methods are powerful tools for accelerating drug discovery and understanding molecular behavior. tandfonline.com Integrating multiscale computational approaches can provide deep insights into the properties and interactions of this compound at an atomic level.
Future computational studies could focus on:
Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and conformational preferences of this compound. nih.gov Such studies can elucidate the electrophilicity of the carbonyl carbons and predict the most stable isomers. nih.gov
Molecular Docking: This technique can be used to predict the binding modes of this compound within the active sites of various biological targets, helping to prioritize compounds for experimental screening. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between this compound and its biological targets, assessing the stability of the ligand-protein complexes over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By correlating structural features with biological activity, QSAR models can be developed to guide the design of more potent and selective derivatives of this compound. tandfonline.com
Exploration of New Material Science Applications (e.g., Photopolymerization Additives)
The application of α-ketoamides in material science is a relatively unexplored area. The unique electronic and structural features of this compound suggest that it could have interesting properties as a component in advanced materials.
A particularly promising, yet speculative, avenue of research is its potential use in photopolymerization. Future investigations could explore its role as:
A Photoinitiator or Co-initiator: The carbonyl groups in this compound could potentially undergo photochemical reactions to generate radicals capable of initiating polymerization.
A Reactive Diluent: Its low molecular weight and potential for reactivity could make it a useful component in resin formulations to control viscosity and cross-linking density.
A Modifier for Polymer Properties: Incorporation of the α-ketoamide moiety into a polymer backbone could influence properties such as thermal stability, polarity, and adhesion.
Further research is needed to synthesize and characterize polymers incorporating this compound and to evaluate their performance in various material science applications.
Q & A
Q. Advanced
- Distillation : Use short-path distillation under high vacuum (<1 mm Hg) to minimize thermal degradation.
- Chromatography : Employ gradient elution (ethyl acetate/hexane) on silica gel (200-400 mesh) for polar byproducts .
- Crystallization : Screen solvents (e.g., diethyl ether) for recrystallization if the product solidifies at low temperatures.
What are the critical safety protocols when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during distillation .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
How can researchers validate the stability of this compound under varying storage conditions?
Q. Advanced
- Thermal stability : Conduct accelerated aging studies at 40°C/75% RH for 1–3 months, monitoring via HPLC for degradation products.
- Light sensitivity : Store in amber glassware under nitrogen to prevent photolytic decomposition.
- Moisture control : Use desiccants (e.g., silica gel) in storage containers, as amides may hydrolyze in humid environments .
What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Q. Advanced
- DFT calculations : Model transition states for acylation or nucleophilic substitution reactions using software like Gaussian.
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) if exploring pharmacological applications.
- Solvent effects : Simulate solvation free energies (e.g., COSMO-RS) to optimize reaction media .
How should researchers address contradictions in toxicity data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
